4-Nitrocinnamic acid
Overview
Description
4-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its yellow needle-like crystalline form and is primarily used in organic synthesis and various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 4-Nitrocinnamic acid is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound inhibits XO in a reversible and noncompetitive manner . The presence of the nitro group in this compound is essential for enhancing XO inhibition . It forms complexes with XO, referred to as this compound-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in the binding process .
Biochemical Pathways
The inhibition of XO by this compound affects the purine catabolism pathway. By inhibiting XO, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .
Pharmacokinetics
The compound’s ability to form complexes with xo suggests that it may have good bioavailability .
Result of Action
The inhibition of XO by this compound results in a significant reduction of serum uric acid level . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid .
Biochemical Analysis
Biochemical Properties
4-Nitrocinnamic acid has been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . The presence of the nitro group in this compound enhances its XO inhibitory activity . It inhibits XO in a reversible and noncompetitive manner .
Cellular Effects
The inhibitory effects of this compound on XO can lead to a significant reduction in serum uric acid levels . This suggests that this compound could potentially be used in the treatment of conditions associated with high uric acid levels, such as gout .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with XO . It forms complexes with XO, referred to as this compound-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in this binding process .
Metabolic Pathways
This compound is involved in the purine metabolism pathway through its inhibition of XO . XO is a key enzyme in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malonic acid in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-nitroiodobenzene with acrylic acid. This method yields a high purity product and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrocinnamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed:
Reduction: 4-Aminocinnamic acid.
Oxidation: 4-Nitrobenzoic acid.
Substitution: Various substituted cinnamic acids depending on the nucleophile used.
Scientific Research Applications
4-Nitrocinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Cinnamic acid
- 4-Aminocinnamic acid
- 4-Methoxycinnamic acid
- 4-Chlorocinnamic acid
- 4-Bromocinnamic acid
4-Nitrocinnamic acid stands out due to its unique nitro group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060710, DTXSID301043547 | |
Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
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Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | p-Nitrocinnamic acid | |
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CAS No. |
882-06-4, 619-89-6 | |
Record name | trans-4-Nitrocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |
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Record name | p-Nitrocinnamic acid | |
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Record name | (E)-p-Nitrocinnamic acid | |
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Record name | 4-Nitrocinnamic acid | |
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Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
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Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
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Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
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Record name | p-nitrocinnamic acid | |
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Record name | (E)-p-nitrocinnamic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?
A1: this compound has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:
- FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []
- NMR: Signals corresponding to aromatic protons and olefinic protons. []
Q2: How does the nitro group in this compound influence its reactivity compared to cinnamic acid?
A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where this compound reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []
Q3: Can this compound be used as a ligand in coordination chemistry?
A3: Yes, this compound can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []
Q4: Has this compound shown any potential for biological activity?
A4: Research indicates that this compound exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, this compound demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []
Q5: What is known about the interaction of this compound with DNA?
A5: While not directly studied with this compound, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that this compound itself, or its derivatives, might possess DNA-binding properties.
Q6: Are there any known applications of this compound derivatives?
A6: Derivatives of this compound have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of this compound derivatives in medicinal chemistry and materials science.
Q7: What are the environmental concerns regarding this compound and its degradation?
A7: While specific information on the environmental impact of this compound is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into this compound as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.
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